molecular formula C8H11N3O2 B2760787 (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid CAS No. 2490314-24-2

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2760787
CAS No.: 2490314-24-2
M. Wt: 181.195
InChI Key: CMNUXWPFGKPAKD-NTSWFWBYSA-N
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Description

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid is a chiral compound that features a cyclopentane ring substituted with a triazole moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its triazole moiety is particularly useful in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.

    (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid.

Uniqueness

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring, a triazole moiety, and a carboxylic acid group. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(13)6-3-1-2-5(6)7-9-4-10-11-7/h4-6H,1-3H2,(H,12,13)(H,9,10,11)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNUXWPFGKPAKD-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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